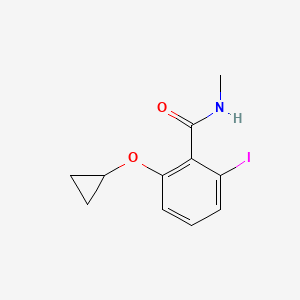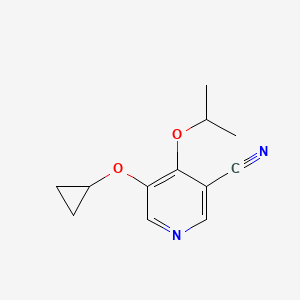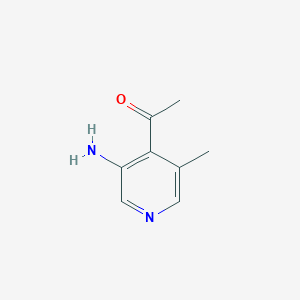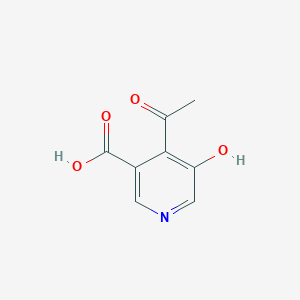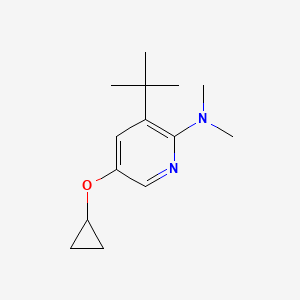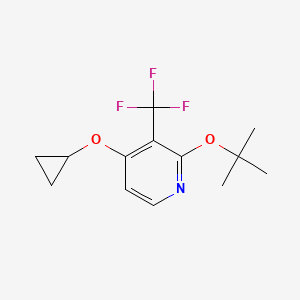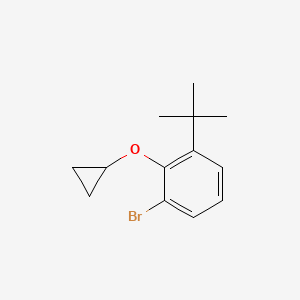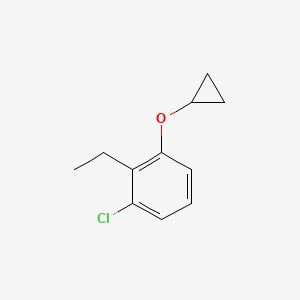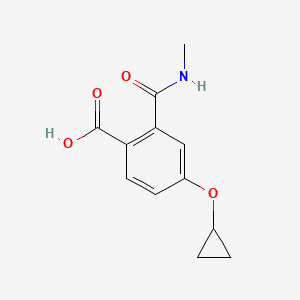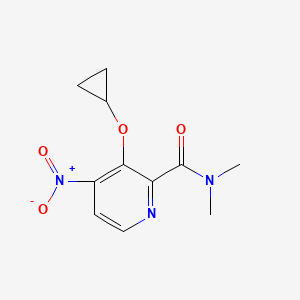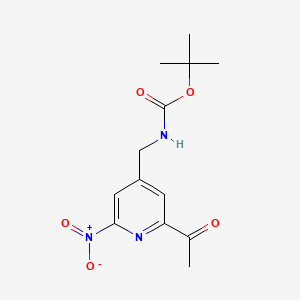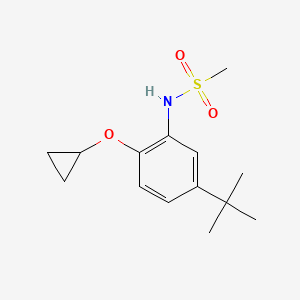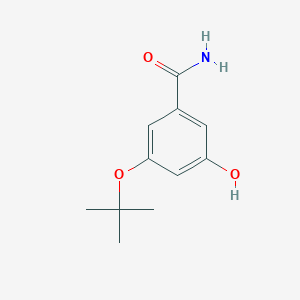
5-Cyclopropoxy-2-(dimethylamino)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-2-(dimethylamino)nicotinamide is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group and a dimethylamino group attached to a nicotinamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-(dimethylamino)nicotinamide typically involves the reaction of nicotinamide derivatives with cyclopropyl and dimethylamino groups under specific conditions. . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropoxy-2-(dimethylamino)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions are performed in polar aprotic solvents like DMF or DCM.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .
Aplicaciones Científicas De Investigación
5-Cyclopropoxy-2-(dimethylamino)nicotinamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-2-(dimethylamino)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to influence cellular processes by modulating enzyme activity and affecting signal transduction pathways. It may act as an inhibitor or activator of certain enzymes, leading to changes in cellular metabolism and function . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in redox reactions and energy production .
Comparación Con Compuestos Similares
5-Cyclopropoxy-2-(dimethylamino)nicotinamide can be compared with other similar compounds, such as:
Nicotinamide: A simpler analog without the cyclopropoxy and dimethylamino groups.
Cyclopropylamine: Contains the cyclopropyl group but lacks the nicotinamide backbone.
Dimethylaminopyridine (DMAP): Contains the dimethylamino group but has a pyridine ring instead of the nicotinamide structure.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H15N3O2 |
|---|---|
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-2-(dimethylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-14(2)11-9(10(12)15)5-8(6-13-11)16-7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,12,15) |
Clave InChI |
RMHISBQQXSNJTK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=C(C=N1)OC2CC2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



